1-Methoxypropane-2-sulfonyl chloride
Overview
Description
1-Methoxypropane-2-sulfonyl chloride is an organic compound with the molecular formula C4H9ClO3S. It is a sulfonyl chloride derivative, characterized by the presence of a sulfonyl chloride group attached to a methoxypropane backbone. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methoxypropane-2-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1-methoxypropane-2-sulfonic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the sulfonic acid is converted to the corresponding sulfonyl chloride.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-Methoxypropane-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water, forming 1-methoxypropane-2-sulfonic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding sulfonyl hydride under specific conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs in aqueous solutions, often under acidic or basic conditions.
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as sulfonamides, sulfonate esters, or sulfonate thiols can be formed.
Hydrolysis Products: The primary products are 1-methoxypropane-2-sulfonic acid and hydrochloric acid.
Reduction Products: The reduction of this compound yields the corresponding sulfonyl hydride.
Scientific Research Applications
1-Methoxypropane-2-sulfonyl chloride has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate ester derivatives.
Biology: The compound can be used in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-methoxypropane-2-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with nucleophiles, resulting in the formation of sulfonamide, sulfonate ester, or other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: A simpler sulfonyl chloride with a single carbon atom in the backbone.
Ethanesulfonyl chloride: Similar to methanesulfonyl chloride but with an additional carbon atom.
Propane-1-sulfonyl chloride: Similar backbone structure but without the methoxy group.
Uniqueness
1-Methoxypropane-2-sulfonyl chloride is unique due to the presence of the methoxy group, which can influence its reactivity and the types of reactions it undergoes. This structural feature can also affect the compound’s solubility and interaction with other molecules, making it distinct from other sulfonyl chlorides.
Properties
IUPAC Name |
1-methoxypropane-2-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9ClO3S/c1-4(3-8-2)9(5,6)7/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHNHOVTIDJLGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1249353-51-2 | |
Record name | 1-methoxypropane-2-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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